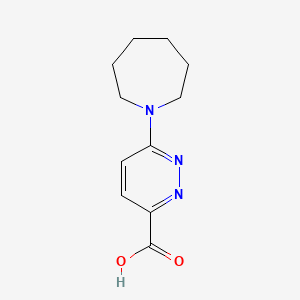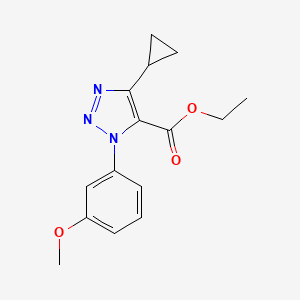
6-(Azepan-1-yl)pyridazine-3-carboxylic acid
Übersicht
Beschreibung
6-(Azepan-1-yl)pyridazine-3-carboxylic acid (6-APC) is an organic compound belonging to the pyridazine class of compounds. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 221.24 g/mol. 6-APC has been widely studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. In particular, it has been studied for its potential to act as an anti-inflammatory agent and for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2).
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
Pyridazinone derivatives have been shown to inhibit calcium ion influx, which is essential for platelet aggregation. This suggests that 6-(Azepan-1-yl)pyridazine-3-carboxylic acid could be researched for its potential antiplatelet properties .
Anti-inflammatory and Analgesic Applications
These compounds have also been associated with anti-inflammatory and analgesic effects. Therefore, there’s a possibility that 6-(Azepan-1-yl)pyridazine-3-carboxylic acid could be used in pain management and inflammation control .
Anticancer Research
Some pyridazines and pyridazinones have shown anticancer activities. This indicates a research avenue for 6-(Azepan-1-yl)pyridazine-3-carboxylic acid in cancer treatment or as a part of chemotherapeutic regimens .
Neuropharmacology
Given that related compounds exhibit antidepressant and anxiolytic properties, there’s potential for 6-(Azepan-1-yl)pyridazine-3-carboxylic acid to be studied within neuropharmacological contexts .
Metabolic Disorders
Antidiabetic properties have been observed in pyridazinone derivatives, suggesting a role for 6-(Azepan-1-yl)pyridazine-3-carboxylic acid in diabetes research and treatment .
Respiratory System Research
These compounds have been used in treating bronchial asthma and allergies, indicating a possible application for 6-(Azepan-1-yl)pyridazine-3-carboxylic acid in respiratory conditions .
Antimicrobial Activity
Pyridazinones have demonstrated antifungal and antibacterial activities, which could mean that 6-(Azepan-1-yl)pyridazine-3-carboxylic acid might be useful in developing new antimicrobial agents .
Eigenschaften
IUPAC Name |
6-(azepan-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(16)9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYDOMOPCLFLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepan-1-yl)pyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)


![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)





![3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488438.png)
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488439.png)

![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)
![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)